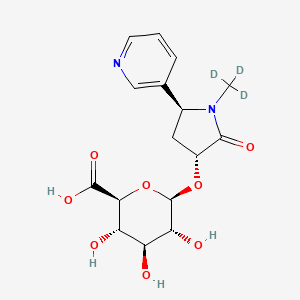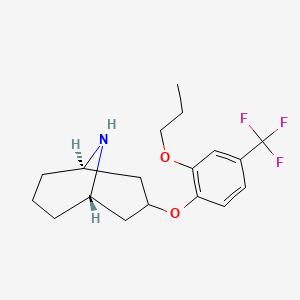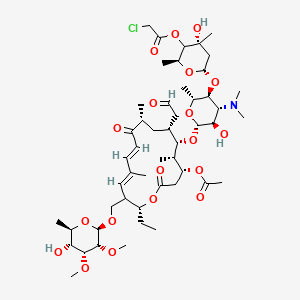
4'''-O-Chloroacetyl-tylosin 3-Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-O-Acetyl-4’'-O-chloroacetyltylosin is an acyl derivative of tylosin, a macrolide antibiotic.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-Acetyl-4’‘-O-chloroacetyltylosin involves selective acylation techniques. Starting from tylosin, the compound is synthesized by introducing acetyl and chloroacetyl groups at the 3-O and 4’'-O positions, respectively. This process typically involves the use of acetic anhydride and chloroacetyl chloride as acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 3-O-Acetyl-4’'-O-chloroacetyltylosin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
化学反应分析
Types of Reactions
3-O-Acetyl-4’'-O-chloroacetyltylosin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The acetyl and chloroacetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of acylated compounds .
科学研究应用
3-O-Acetyl-4’'-O-chloroacetyltylosin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new compounds.
Biology: Employed in studies involving macrolide antibiotics to understand their interactions with bacterial ribosomes.
Medicine: Investigated for its potential as an antibiotic with enhanced properties compared to tylosin.
Industry: Utilized in the production of veterinary antibiotics and as a model compound in pharmaceutical research
作用机制
The mechanism of action of 3-O-Acetyl-4’'-O-chloroacetyltylosin involves its interaction with bacterial ribosomes, inhibiting protein synthesis. The acetyl and chloroacetyl groups enhance its binding affinity to the ribosomal subunits, leading to more effective inhibition of bacterial growth. This compound targets the 50S ribosomal subunit, preventing peptide chain elongation and exerting a bacteriostatic effect .
相似化合物的比较
Similar Compounds
Tylosin: The parent compound, used widely as a veterinary antibiotic.
Tylvalosin: Another acyl derivative of tylosin, known for its enhanced antibacterial activity.
3-O-Acetyl-4’'-O-isovaleryltylosin: A similar compound with isovaleryl groups instead of chloroacetyl groups.
Uniqueness
3-O-Acetyl-4’'-O-chloroacetyltylosin is unique due to the presence of both acetyl and chloroacetyl groups, which enhance its chemical stability and antibacterial properties. This makes it a valuable compound for research and potential therapeutic applications .
属性
分子式 |
C50H80ClNO19 |
|---|---|
分子量 |
1034.6 g/mol |
IUPAC 名称 |
[(2S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-chloroacetate |
InChI |
InChI=1S/C50H80ClNO19/c1-14-35-33(24-63-49-46(62-13)45(61-12)41(58)28(5)65-49)19-25(2)15-16-34(55)26(3)20-32(17-18-53)43(27(4)36(67-31(8)54)21-37(56)68-35)71-48-42(59)40(52(10)11)44(29(6)66-48)70-39-22-50(9,60)47(30(7)64-39)69-38(57)23-51/h15-16,18-19,26-30,32-33,35-36,39-49,58-60H,14,17,20-24H2,1-13H3/b16-15+,25-19+/t26-,27+,28-,29-,30+,32+,33?,35-,36-,39+,40-,41-,42-,43-,44-,45-,46-,47?,48+,49-,50-/m1/s1 |
InChI 键 |
CKIMCMPJDORURY-VKFDJLPISA-N |
手性 SMILES |
CC[C@@H]1C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@](C([C@@H](O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CCl)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
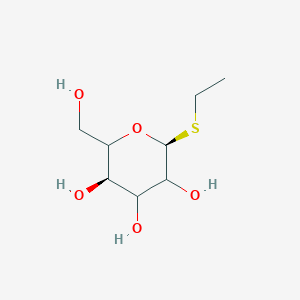
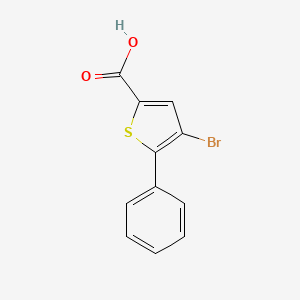
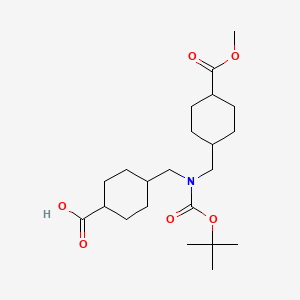
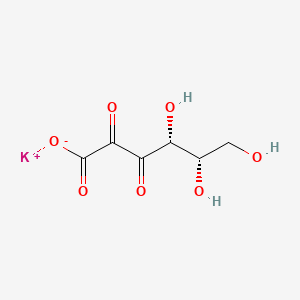
![[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13853870.png)
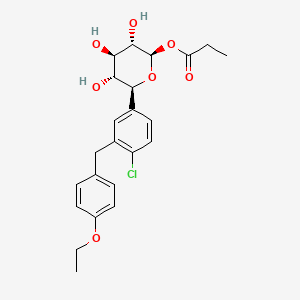
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3,3,3-trideuterio-2,2-bis(hydroxymethyl)propanoate](/img/structure/B13853887.png)

![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13853906.png)
